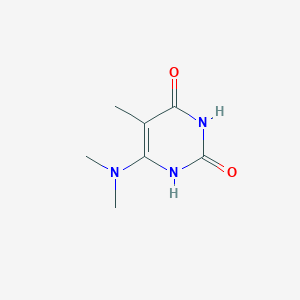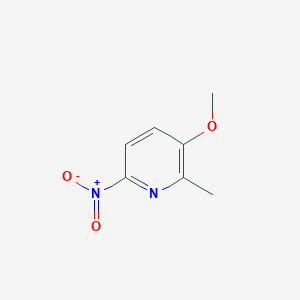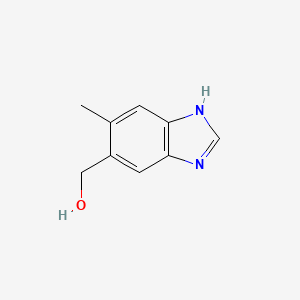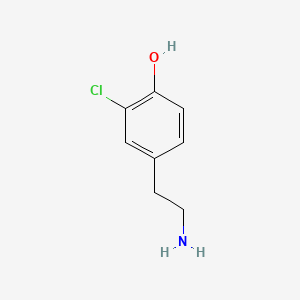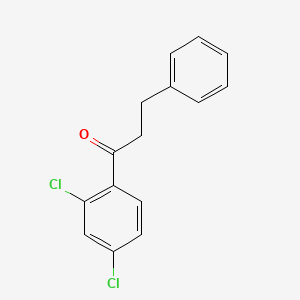
1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one
Overview
Description
1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one, commonly referred to as DCPP, is a synthetic, aromatic compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a pungent odor and is highly soluble in water. DCPP is a halogenated phenylpropanone, meaning it contains two chlorine atoms and one phenyl group. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Antibacterial Properties
A study by Dickens et al. (1991) identifies 1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one as a potent antibacterial agent. A compound related to it has been designed to act as a pro-drug, releasing the lethal species specifically within anaerobic bacterial cells. This indicates its potential use in targeting anaerobic bacterial infections (Dickens et al., 1991).
Structural and Tautomeric Studies
Research by Cunningham et al. (1989) focuses on the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, closely related to the compound . This study is significant in understanding the behavior of such compounds in different states, which is crucial for their application in various scientific fields (Cunningham et al., 1989).
Alkylation Studies
Masuda et al. (1983) investigated the Friedel-Crafts alkylation of benzene with 2-Chloro-1-phenylpropane, which is structurally similar to 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one. This study contributes to understanding the alkylation mechanisms of related compounds, which can be applied in organic synthesis and pharmaceutical research (Masuda et al., 1983).
Spectroscopic Characterization
A study by Mary et al. (2015) on a compound involving 1-(2,4-Dichlorophenyl) elucidates its structure using spectroscopic methods. This work is pivotal in understanding the molecular structure and electronic properties of such compounds, which is beneficial for materials science and chemistry (Mary et al., 2015).
Asymmetric Hydrogenation
Liu et al. (2015) researched the asymmetric hydrogenation of 3-chloro-1-phenylpropan-1-one, indicating the potential of related compounds in catalytic processes. Such studies are crucial for developing new catalytic methods in organic synthesis (Liu et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one are proteins involved in the evolutionary cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
This compound interacts with its targets by binding to the active site of the CYP51 receptor . This interaction involves hydrogen bonding, which establishes a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By binding to the active site of the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that the compound presents an alignment between permeability and hepatic clearance . It has low metabolic stability . The compound can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound’s action results in the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The compound’s LC50 was found to be similar to that of Benznidazole (BZN), a standard treatment for Chagas disease .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that chlorinated derivatives of phenol, such as 2,4-Dichlorophenol, can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production
Molecular Mechanism
It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKGJRDHLQYPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643993 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-78-8 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5,6,7,7a,8,9,10,11-octahydro-4H-benzo[ef]heptalen-2-yl)ethanone](/img/structure/B1613380.png)
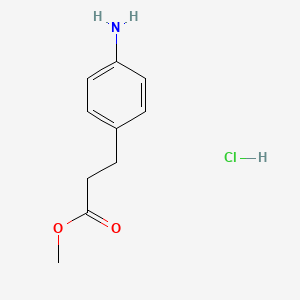
![N-Methyl-1-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanamine](/img/structure/B1613384.png)
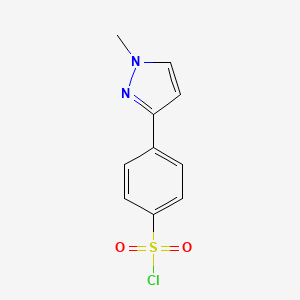
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;dihydrochloride](/img/structure/B1613387.png)
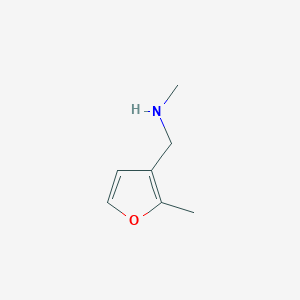
![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)
